3-Fluoro-4-methyl-DL-phenylalanine
Description
Contextual Significance of Fluorinated Amino Acids in Biochemical Research
The introduction of fluorine into amino acids offers a subtle yet potent means to modulate the properties of peptides and proteins. Fluorine's high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the strength of the carbon-fluorine bond introduce unique electronic and steric effects without causing significant structural perturbations. chemimpex.comnih.gov These properties have been leveraged in various biochemical research applications:
Enhanced Protein Stability: The incorporation of fluorinated amino acids, particularly in the hydrophobic core of proteins, can significantly enhance their thermal and chemical stability. chemimpex.com This increased stability is attributed to the hydrophobic nature of the fluorocarbon moiety.
Modulation of Protein-Protein Interactions: The altered electronic properties of the fluorinated aromatic ring can influence cation-π, and other non-covalent interactions that are critical for protein structure and function, thereby modulating protein-protein and protein-ligand interactions.
Enzyme Mechanism Probes: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, making fluorinated amino acids valuable probes for studying enzymatic reaction mechanisms.
¹⁹F NMR Spectroscopy: The fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. nih.govacs.orgresearchgate.netacs.orgnih.gov Incorporating ¹⁹F-labeled amino acids into proteins allows for the study of protein structure, dynamics, and interactions with a high degree of sensitivity and without interference from other biological macromolecules.
Positron Emission Tomography (PET) Imaging: The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in PET imaging. nih.gov Radiolabeling amino acids with ¹⁸F enables the non-invasive imaging and quantification of metabolic processes in vivo.
Rationale for Investigating Non-Canonical Phenylalanine Analogues in Experimental Systems
Phenylalanine, with its aromatic side chain, plays a crucial role in protein structure and function, often participating in hydrophobic packing, cation-π interactions, and serving as a precursor for important signaling molecules. nih.gov The investigation of non-canonical phenylalanine analogues, including 3-Fluoro-4-methyl-DL-phenylalanine, is driven by the desire to systematically dissect and manipulate these roles.
The rationale for employing these analogues in experimental systems includes:
Probing Structure-Function Relationships: By systematically altering the steric and electronic properties of the phenyl ring, researchers can gain precise insights into the contribution of specific interactions to protein stability, folding, and enzymatic activity. For instance, the introduction of a fluorine atom can alter the quadrupole moment of the aromatic ring, providing a sensitive probe for cation-π interactions. nih.gov
Creating Novel Protein Functions: The incorporation of non-canonical amino acids can be used to engineer proteins with novel catalytic activities or binding specificities.
Bio-orthogonal Labeling: Phenylalanine analogues containing bio-orthogonal functional groups (e.g., azides or alkynes) can be incorporated into proteins, allowing for their specific chemical modification with probes for fluorescence imaging or proteomic studies.
Improving Therapeutic Properties: The introduction of non-canonical analogues can enhance the metabolic stability of peptide-based drugs by rendering them resistant to proteolytic degradation. nih.gov
Overview of Key Research Trajectories and Methodological Approaches for this compound
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several key research trajectories and methodological approaches that align with the broader field of fluorinated amino acid research.
Key Research Trajectories:
Probing Aromatic Interactions in Crowded Environments: The combined steric bulk of the methyl group and the electronic perturbation of the fluorine atom in this compound make it a unique probe for studying the role of aromatic residues in protein folding and stability within the cellular environment.
Development of Novel ¹⁹F NMR Probes: The specific chemical shift of the fluorine atom in this analogue could be exploited to develop sensitive ¹⁹F NMR probes for reporting on local protein environments and conformational changes.
Engineering Enzyme Specificity: Investigating the incorporation of this compound by aminoacyl-tRNA synthetases (aaRS) could lead to the development of engineered enzymes with altered substrate specificities.
Methodological Approaches:
Chemical Synthesis: The synthesis of this compound would be the initial step, likely involving multi-step organic synthesis to introduce the fluoro and methyl groups onto the phenylalanine scaffold. nih.gov
Enzymatic Synthesis: Biocatalytic methods, such as the use of phenylalanine ammonia (B1221849) lyases, could potentially be explored for a more stereoselective synthesis of the L- or D-enantiomer. frontiersin.org
Protein Incorporation: The site-specific or residue-specific incorporation of this compound into proteins would be achieved using established techniques such as nonsense suppression methodology, requiring an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov
Spectroscopic Analysis: Once incorporated into a protein, the effects of this compound on protein structure and dynamics would be investigated using a variety of spectroscopic techniques, with a particular emphasis on ¹⁹F NMR. nih.govacs.orgresearchgate.netacs.orgnih.gov Fluorescence spectroscopy could also be employed to study changes in the local environment of the fluorinated analogue. nih.govnih.gov
Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations would be valuable for predicting the structural and energetic consequences of incorporating this analogue into proteins and for interpreting experimental data.
Below is a table summarizing the potential research applications and the corresponding methodologies for studying this compound.
| Research Application | Methodological Approach |
| Investigating Protein Stability | Site-directed mutagenesis to incorporate the analogue, followed by thermal or chemical denaturation studies monitored by circular dichroism or fluorescence spectroscopy. |
| Probing Protein Dynamics | Incorporation of the analogue and analysis by ¹⁹F NMR relaxation experiments. |
| Mapping Protein-Ligand Interactions | ¹⁹F NMR chemical shift perturbation mapping upon ligand binding to a protein containing the analogue. |
| Engineering Enzyme Activity | Incorporation of the analogue into an enzyme active site and kinetic analysis of the modified enzyme. |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTNDIMQYVVGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Stereochemical Control for 3 Fluoro 4 Methyl Dl Phenylalanine
Regioselective Synthesis Strategies for Fluorinated Phenylalanine Derivatives
Achieving regioselectivity is a critical challenge in the synthesis of fluorinated aromatic compounds. Several methods have been developed to control the position of fluorine substitution on the phenylalanine scaffold.
One prominent strategy involves the nucleophilic aromatic substitution (SNAr) on highly fluorinated precursors. For instance, the reaction of pentafluorophenylalanine derivatives with various nucleophiles leads almost exclusively to the substitution of the fluorine atom at the para position. nih.gov This high regioselectivity is driven by the strong electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring towards nucleophilic attack. nih.govacs.org This approach has been successfully used to prepare a series of para-substituted tetrafluorophenylalanines. nih.govacs.org
Another powerful method for regioselective synthesis is the Negishi cross-coupling reaction. This palladium-catalyzed reaction couples an organozinc reagent with an aryl halide. nih.govbeilstein-journals.org For example, the coupling of the zinc homoenolate of a protected iodoalanine with a mixture of fluorinated aryl halides can produce specific isomers of fluorinated phenylalanine. nih.govbeilstein-journals.org The resulting isomers can then be separated chromatographically and deprotected to yield the free amino acids. nih.govbeilstein-journals.org
Furthermore, Knoevenagel condensation of fluorinated benzaldehydes with methyl isocyanoacetate, followed by hydrogenation and deprotection, offers another route to racemic fluorinated phenylalanines with defined substitution patterns. beilstein-journals.org
Enantioselective Synthesis Pathways for Chiral Resolution and Specific Stereoisomers
The biological activity of amino acids is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods is crucial.
One approach involves the use of chiral auxiliaries. For example, the alkylation of a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) or alanine (B10760859) with a fluorinated benzyl (B1604629) chloride can produce fluorinated phenylalanine derivatives with high enantioselectivity (up to 90% ee). psu.edu Subsequent acid hydrolysis then yields the desired enantiomerically enriched amino acid. psu.edu Similarly, chiral auxiliaries like the 3-methyl-4-imidazolidinone can be alkylated with fluorinated benzyl halides to produce tetrafluorophenylalanine analogues. nih.govbeilstein-journals.org William's lactone has also been employed as a chiral auxiliary in the synthesis of specific fluorinated phenylalanine derivatives. nih.gov
Asymmetric hydrogenation is another key technique. The transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid derivatives, using chiral ligands like ferrocene-based Me-BoPhoz, can lead to N-acetyl-L-phenylalanine derivatives with high conversion and enantiomeric excess (e.g., 94% ee). nih.govbeilstein-journals.org
Enzymatic resolution has also been applied to separate enantiomers. For instance, racemic 3,3-difluorophenylalanine methyl ester can be treated with subtilisin to selectively hydrolyze the L-enantiomer, leaving the D-enantiomer as the methyl ester. psu.edu Lipases can also be used for the resolution of racemic amino esters. psu.edu
Diastereoselective Approaches in 3-Fluoro-4-methyl-DL-phenylalanine Synthesis
While specific methods for the diastereoselective synthesis of this compound are not extensively detailed in the provided context, general principles of diastereoselective synthesis can be applied. For instance, the Sharpless asymmetric epoxidation of an allylic alcohol, followed by a series of transformations, has been used to create multiple stereocenters with good stereocontrol in the synthesis of other complex amino acids. beilstein-journals.org Such strategies could potentially be adapted for the synthesis of specific diastereomers of 3-Fluoro-4-methyl-phenylalanine.
Optimization of reaction conditions, such as temperature and reactant concentrations, through experimental design can significantly improve the yield and purity of the desired product, as demonstrated in the synthesis of 2-iodo-L-phenylalanine. nih.gov
Advanced Fluorination Chemistry in Phenylalanine Scaffold Construction
The direct introduction of fluorine onto the phenylalanine scaffold presents a significant challenge. Advanced fluorination reagents and methods have been developed to address this.
Electrophilic fluorinating agents like Selectfluor® are commonly used. nih.gov For example, the direct α-C(sp³)–H fluorination of a phenylalanine derivative can be achieved using Selectfluor® in the presence of a copper catalyst and a chiral ligand. nih.gov Photocatalysis has also emerged as a powerful tool for benzylic C–H fluorination. nih.govbeilstein-journals.org Using a photosensitizer like 1,2,4,5-tetracyanobenzene (TCB) or an LED light source in conjunction with Selectfluor®, the β-fluoro derivative of phenylalanine can be synthesized. nih.gov
Nucleophilic fluorination is another important strategy. Reagents like diethylaminosulfur trifluoride (DAST) can be used to convert a hydroxyl group to a fluorine atom, as demonstrated in the synthesis of (3R)-3-fluoro-ʟ-phenylalanine from (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol. beilstein-journals.org
The choice of fluorination strategy often depends on the desired position of the fluorine atom and the nature of the starting material. These advanced methods provide access to a wide range of fluorinated phenylalanine analogues with unique properties. nih.gov
Radiochemical Synthesis of [¹⁸F]-Labeled this compound Analogues for Research Probes
Radiolabeled amino acids, particularly those containing the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), are invaluable tools for positron emission tomography (PET) imaging in medical research. nih.gov
The synthesis of [¹⁸F]-labeled phenylalanine analogues often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.gov For instance, the three-step synthesis of 2-[¹⁸F]-fluoro-ʟ-phenylalanine starts with a fluoride (B91410) exchange on a precursor molecule, followed by decarbonylation and deprotection. nih.gov
Development of Efficient Radiofluorination Protocols
Significant efforts have been made to develop efficient and reliable radiofluorination protocols. nih.gov Copper-mediated radiofluorination of aryl boronic esters and arylstannanes has emerged as a powerful method for the synthesis of [¹⁸F]-labeled aromatic compounds. acs.orgmdpi.com This technique is compatible with a wide range of substrates and has been used to prepare protected [¹⁸F]F-phenylalanine derivatives. acs.org
The direct radiofluorination of L-phenylalanine with [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF) has also been explored, yielding a mixture of ortho, meta, and para isomers. beilstein-journals.org [¹⁸F]AcOF generally shows higher regioselectivity and fewer side products compared to [¹⁸F]F₂. beilstein-journals.org
Electrochemical methods for radiofluorination are also being developed, offering a rapid and resource-efficient alternative to conventional methods. researchgate.net
Recent advancements in radiofluorination include the use of cyclic sulfamidate precursors, which can lead to high radiochemical yields of α-[¹⁸F]fluoromethyl phenylalanine. nih.gov
The table below summarizes some key radiofluorination methods for phenylalanine derivatives.
| Precursor Type | Reagent/Catalyst | Product | Key Features |
| L-phenylalanine | [¹⁸F]F₂ or [¹⁸F]AcOF | o-, m-, p-[¹⁸F]fluoro-L-phenylalanine | Direct fluorination, [¹⁸F]AcOF shows higher regioselectivity. beilstein-journals.org |
| 4-borono-L-phenylalanine | [¹⁸F]AcOF or [¹⁸F]F₂ | 4-borono-2-[¹⁸F]fluoro-L-phenylalanine | Direct fluorination of a boronic acid precursor. nih.govbeilstein-journals.org |
| Aryl boronic ester | [¹⁸F]Fluoride, Cu-catalyst | [¹⁸F]Aryl-phenylalanine | High radiochemical yields for non-activated arenes. mdpi.com |
| Arylstannane | [¹⁸F]KF, Cu(OTf)₂ | Protected [¹⁸F]F-phenylalanine | Fast, compatible with electron-rich and -deficient arenes. acs.org |
| Cyclic sulfamidate | [¹⁸F]Fluoride | α-[¹⁸F]fluoromethyl phenylalanine | High radiochemical yield through nucleophilic fluorination. nih.gov |
Purification and Quality Control of Radiolabeled Analogues for Research
After radiosynthesis, purification and rigorous quality control are essential to ensure the final product is suitable for research applications. High-performance liquid chromatography (HPLC) is the primary method for purification, allowing for the separation of the desired radiolabeled compound from unreacted precursors, byproducts, and other impurities. nih.govbeilstein-journals.orgnih.gov Both reverse-phase and chiral HPLC methods are employed to ensure chemical and enantiomeric purity. nih.govsnmjournals.orgsnmjournals.org
Quality control typically involves a combination of techniques. HPLC is used to determine the radiochemical purity, which should ideally be greater than 99%. nih.govtandfonline.com Mass spectrometry and NMR spectroscopy are used to confirm the structure of the non-radioactive ("cold") standard. nih.govtandfonline.com For chiral compounds, chiral HPLC is crucial to determine the enantiomeric excess (ee). nih.gov
The table below outlines the typical purification and quality control steps for radiolabeled phenylalanine analogues.
| Step | Method | Purpose |
| Purification | High-Performance Liquid Chromatography (HPLC) | To isolate the desired radiolabeled compound from impurities. nih.govbeilstein-journals.orgnih.gov |
| Solid-Phase Extraction (SPE) | To remove certain impurities and concentrate the product. mdpi.com | |
| Quality Control | High-Performance Liquid Chromatography (HPLC) | To determine radiochemical purity. nih.govtandfonline.com |
| Chiral HPLC | To determine enantiomeric purity (ee). nih.govsnmjournals.orgsnmjournals.org | |
| Mass Spectrometry (MS) | To confirm the molecular weight of the non-radioactive standard. nih.govtandfonline.com | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the non-radioactive standard. nih.gov |
Derivatization Strategies for Functionalization in Chemical Biology
The strategic derivatization of this compound is crucial for its application as a tool in chemical biology. By modifying its core structure, researchers can introduce a variety of functional groups that enable its use as a probe for studying biological systems. These modifications can facilitate applications such as photoaffinity labeling to identify protein-protein interactions, incorporation into peptides to confer specific properties, and development of radiolabeled tracers for imaging.
Key derivatization strategies often target the amino or carboxyl groups of the amino acid, or involve further substitution on the phenyl ring. These modifications transform the basic amino acid into a sophisticated molecular probe.
Amino Group Protection and Coupling: A common initial step in derivatization is the protection of the amino group, which allows for selective reactions at other parts of the molecule. The most prevalent protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). nih.gov Once protected, the carboxyl group can be activated and coupled to other molecules, such as peptides or reporter tags. For instance, N-Fmoc-protected amino acids are standard building blocks for solid-phase peptide synthesis. tandfonline.comtandfonline.com
Introduction of Photoreactive Groups: A powerful strategy in chemical biology is photoaffinity labeling, which uses light to initiate a covalent bond between the amino acid probe and its interacting partners, typically proteins. This is achieved by incorporating a photoreactive group onto the phenylalanine scaffold.
Azide (B81097) Derivatives: A prominent example is the synthesis of azide-substituted fluorophenylalanines. For example, N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been synthesized to serve as a photoactive probe. tandfonline.comtandfonline.comresearchgate.net The fluorophenyl azide group is chemically stable in the dark but, upon UV irradiation, forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds, thus covalently labeling interacting biomolecules. tandfonline.comtandfonline.com The synthesis of the precursor, 3-azide-4-fluorobenzyl bromide, starts from 4-fluorobenzaldehyde (B137897) and proceeds through nitration, reduction, azidation, and bromination steps. tandfonline.com This benzyl bromide is then used to alkylate a chiral glycine equivalent, such as a bislactim ether, to introduce the amino acid backbone stereoselectively. tandfonline.comresearchgate.net
Benzophenone (B1666685) Derivatives: Another widely used photoreactive group is benzophenone. A relevant synthesis is that of 4'-nitro, 3'-fluoro-p-benzoyl-DL-phenylalanine. rsc.org The benzophenone moiety, when excited by UV light (typically ~350-360 nm), forms a triplet diradical that can abstract a hydrogen atom from an adjacent molecule, leading to a covalent crosslink. This makes benzophenone-containing amino acids excellent tools for mapping protein-ligand and protein-protein interactions. rsc.org
Derivatization for Bio-imaging: Fluorinated amino acids are of significant interest for Positron Emission Tomography (PET), a non-invasive imaging technique. This requires the incorporation of a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F).
Radiolabeling: While direct radiofluorination of phenylalanine can be challenging and often results in a mixture of isomers, more controlled syntheses have been developed for analogues. nih.gov For instance, the radiolabeled 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been synthesized from a protected precursor via [¹⁸F]-fluoride exchange. nih.gov A similar strategy could be envisioned for the ¹⁸F labeling of this compound, making it a potential tracer for PET imaging to study amino acid metabolism and transport in vivo. nih.govsnmjournals.org
Functionalization for Analytical Purposes: Derivatization is also essential for the analysis of amino acids by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods often require the amino acid to be converted into a more volatile or easily detectable form. mdpi.comresearchgate.net
Esterification and Acylation: A common two-step procedure involves esterification of the carboxyl group (e.g., to form a methyl ester) followed by acylation of the amino group with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com This process increases volatility for GC analysis. mdpi.comresearchgate.net
Chiral Derivatization: To separate the D- and L-enantiomers of the racemic DL-mixture, chiral derivatizing agents are used. Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) react with the amino acid to form diastereomers, which can then be separated and quantified using standard reverse-phase HPLC. researchgate.net
The following tables summarize the key derivatization strategies and their applications.
Table 1: Derivatization Strategies for this compound Analogues
| Derivatization Type | Reagents/Functional Group | Purpose/Application | Relevant Analogues | Citations |
|---|---|---|---|---|
| Amino Group Protection | Fmoc-OSu, Boc-anhydride | Intermediate step for peptide synthesis and further functionalization | N-Fmoc-3-azide-4-fluoro-L-phenylalanine, N-Boc protected phenylalanines | tandfonline.com, nih.gov, tandfonline.com |
| Photoaffinity Labeling | Azide group (-N₃) | Covalent cross-linking to interacting biomolecules for interaction mapping | 3-azide-4-fluoro-L-phenylalanine | tandfonline.com, researchgate.net, tandfonline.com |
| Photoaffinity Labeling | Benzophenone | Covalent cross-linking to interacting biomolecules for interaction mapping | 4'-nitro, 3'-fluoro-p-benzoyl-DL-phenylalanine | rsc.org |
| Radiolabeling | ¹⁸F isotope | PET imaging tracer for studying metabolic processes | 2-[¹⁸F]-fluoro-ʟ-phenylalanine, 6-[¹⁸F]-fluoro-L-DOPA | nih.gov, snmjournals.org |
| Phosphonate Mimicry | Diethyl phosphite | Creates non-hydrolyzable mimics of phosphorylated amino acids | Phosphono-perfluorophenylalanine derivatives | nih.gov |
| Analytical Derivatization | HCl/Methanol, PFPA | Increases volatility for GC-MS analysis | General amino acids | mdpi.com |
| Chiral Resolution | L-FDLA | Formation of diastereomers for HPLC-based separation of enantiomers | General amino acids | researchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | C₁₀H₁₂FNO₂ |
| 3-azide-4-fluoro-L-phenylalanine | C₉H₉FN₄O₂ |
| 4-fluorobenzaldehyde | C₇H₅FO |
| 4-fluoro-3-nitrobenzaldehyde | C₇H₄FNO₃ |
| 3-azide-4-fluorobenzyl alcohol | C₇H₆FN₃O |
| 3-azide-4-fluorobenzyl bromide | C₇H₅BrFN₃ |
| 4'-nitro, 3'-fluoro-p-benzoyl-DL-phenylalanine | C₁₆H₁₃FN₂O₅ |
| 2-[¹⁸F]-fluoro-ʟ-phenylalanine | C₉H₁₀[¹⁸F]NO₂ |
| 6-[¹⁸F]-fluoro-L-DOPA | C₉H₁₀[¹⁸F]NO₄ |
| Fluorenylmethyloxycarbonyl (Fmoc) | C₁₅H₁₂O₂ |
| tert-Butoxycarbonyl (Boc) | C₅H₉O₂ |
| Pentafluoropropionic anhydride (PFPA) | C₆F₁₀O₃ |
Molecular Mechanisms of Action and Biological Interactions of 3 Fluoro 4 Methyl Dl Phenylalanine in Model Systems
Investigation of Amino Acid Transporter Interactions and Substrate Specificity
The cellular uptake of amino acids is mediated by various transport systems, with the L-type amino acid transporter 1 (LAT1) being of particular importance for large neutral amino acids like phenylalanine. LAT1 is highly expressed in various cancer cells and at the blood-brain barrier, making it a key target for drug delivery. nih.govnih.govesmed.org The affinity of phenylalanine analogs for these transporters is a critical area of research.
Research into the structure-activity relationship of LAT1 substrates shows that modifications to the phenyl ring of phenylalanine can significantly alter its affinity and selectivity for the transporter. nih.gov LAT1 possesses a large substrate-binding pocket that can accommodate various bulky and lipophilic side chains. nih.govnih.gov
Studies on halogenated phenylalanine derivatives have demonstrated that the position and size of the halogen substituent influence LAT1 affinity. Halogen groups at the meta-position (position 3) of the benzene (B151609) ring tend to increase LAT1 affinity, with the effect correlating with the size of the halogen: fluorine < chlorine < bromine < iodine. nih.gov The introduction of a fluorine atom at the 3-position, as seen in 3-fluoro-phenylalanine, is therefore expected to be well-tolerated and potentially enhance interaction with LAT1 compared to unsubstituted phenylalanine. nih.govnih.gov
| Compound | Target Transporter | Key Findings | Reference |
| Halogenated Phenylalanine Derivatives | LAT1 | Affinity increases with halogen size at the meta-position (F < Cl < Br < I). | nih.gov |
| α-Methyl-Phenylalanine | LAT1/LAT2 | Demonstrates a preference for LAT1 over LAT2. | nih.gov |
| 3-Fluoro-L-α-methyl-tyrosine (FAMT) | LAT1/LAT2 | Competitively inhibits and is transported by LAT1, but has minimal interaction with LAT2. | snmjournals.org |
| 3-l-[18F]Fluorophenylalanine | LAT1 / ASCT2 | Uptake is significantly reduced by suppression of system L (like LAT1) and system ASC transporters. | nih.gov |
Amino acid transporters often exhibit stereospecificity, preferentially transporting L-isomers over D-isomers. snmjournals.org This is a crucial factor in the biological activity of amino acids, as only L-amino acids are typically incorporated into proteins during ribosomal synthesis. nih.gov
Studies comparing the L- and D-enantiomers of fluorinated phenylalanines provide insight into the stereospecificity of their transport. For example, a preclinical evaluation of 3-l-[¹⁸F]fluorophenylalanine (3-l-[¹⁸F]FPhe) and its D-enantiomer found that both are transported into tumor cells, primarily via system L (which includes LAT1) and system ASC transporters. nih.gov However, significant differences in their subsequent metabolic fate were observed. The L-isomer, 3-l-[¹⁸F]FPhe, was incorporated into proteins, whereas the D-isomer was not. nih.gov This lack of protein incorporation for the D-enantiomer could lead to different accumulation patterns in tissues. nih.gov While D-amino acids are generally not used for protein synthesis, some studies have explored their potential for creating more stable peptides or as therapeutic agents due to their resistance to enzymatic degradation. frontiersin.org The DL-racemic mixture of 3-Fluoro-4-methyl-phenylalanine would thus contain both a protein-incorporable L-enantiomer and a non-proteinogenic D-enantiomer, each with distinct biological transport and metabolic profiles.
Mechanistic Studies of Incorporation into Proteins and Peptides via Genetic Code Expansion
Genetic code expansion is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, thereby introducing novel chemical and physical properties. nih.govnih.gov This process relies on engineered, bio-orthogonal translational machinery that works independently of the host cell's own components. nih.govaddgene.org
The core of genetic code expansion is an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). addgene.org This pair must be "orthogonal," meaning the engineered synthetase charges only its partner tRNA with the desired ncAA, and the engineered tRNA is not recognized by any of the host's endogenous synthetases. oregonstate.edunih.gov The suppressor tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest. nih.govaddgene.org
For phenylalanine derivatives, researchers have successfully engineered aaRS/tRNA pairs. A notable example is a mutant of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei. Specifically, the PylRS(N346A/C348A) mutant has been shown to be remarkably promiscuous, capable of recognizing and incorporating nearly 40 different phenylalanine derivatives with substitutions at the ortho, meta, or para positions of the phenyl ring. acs.orgnih.gov This engineered synthetase, paired with its cognate tRNA(Pyl/CUA), provides a robust system for incorporating a wide array of ncAAs, likely including 3-Fluoro-4-methyl-DL-phenylalanine, into proteins in both bacterial and mammalian cells. acs.orgnih.gov
| Synthetase System | Origin | Key Features | Applicable Substrates | Reference |
| PylRS(N346A/C348A) / tRNA(Pyl/CUA) | Methanosarcina mazei | Highly promiscuous, recognizes a wide range of substituted phenylalanines. Retains orthogonality. | Phenylalanine derivatives with ortho, meta, and para substitutions (halides, methyl, nitro, etc.). | acs.orgnih.gov |
| Chimeric PheRS/tRNA | Phenylalanine, Histidine, Alanine (B10760859) systems | Orthogonal and efficient systems created by transplanting key components from the PylRS system. | Phenylalanine, tyrosine, and tryptophan analogues. | nih.gov |
The incorporation of fluorinated amino acids into proteins can have profound effects on their structural and functional properties. fu-berlin.debeilstein-journals.org Fluorine is small and highly electronegative, and its substitution for hydrogen can alter local polarity, hydrophobicity, and electrostatic interactions without causing significant steric disruption. beilstein-journals.org
These modifications can lead to enhanced protein stability. For instance, the global substitution of phenylalanine with 4-fluorophenylalanine has been shown to increase the thermostability and foldability of phosphotriesterase. rsc.org The increased hydrophobicity of fluorinated side chains can strengthen interactions within the protein's core, and their unique electronic properties can lead to favorable electrostatic interactions. fu-berlin.de The incorporation of this compound would introduce both a fluorine atom and a methyl group, which would likely increase the hydrophobicity of the side chain even further than a single fluorine substitution. This could potentially lead to significant stabilization of protein structures through enhanced hydrophobic packing and other non-covalent interactions. fu-berlin.debeilstein-journals.orgrsc.org
Enzyme Interaction and Inhibition Studies
Fluorinated amino acids and their derivatives are valuable tools in studying enzyme mechanisms and designing potent inhibitors. beilstein-journals.org The unique electronic properties of the fluorine atom can alter the chemical reactivity of the amino acid side chain, making it a useful probe for enzyme active sites or a key component of an inhibitor.
The incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors has been shown to dramatically affect their potency and selectivity. nih.gov For example, when used in inhibitors targeting the proteasome, a key complex for protein degradation, fluorinated phenylalanines at specific positions within the peptide sequence led to highly specific inhibition of the proteasome's chymotrypsin-like (β5) subunit. nih.gov This specificity arises from the altered binding interactions between the fluorinated inhibitor and the enzyme's active site. nih.gov Given these findings, peptides containing this compound could be synthesized and tested as potential inhibitors for various enzymes, particularly proteases that recognize hydrophobic residues. The combined electronic effect of the fluorine and the steric bulk of the methyl group could be leveraged to fine-tune binding affinity and selectivity for specific enzyme targets. beilstein-journals.orgnih.gov
Kinetic Characterization of Enzyme Inhibition by this compound Analogues
The kinetic characterization of enzyme inhibition provides crucial insights into the mechanism by which a compound interacts with its target enzyme. For analogues of this compound, studies have often focused on their interaction with enzymes involved in amino acid metabolism and transport.
Research into fluorinated phenylalanine analogues has demonstrated their potential as enzyme inhibitors. For instance, studies on L-phenylalanine ammonia-lyase (PAL), an enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, have shown that fluorinated analogues can act as substrates. researchgate.net The Michaelis constant (Km) for the meta-fluoro-derivative of phenylalanine was found to be similar to that of the natural substrate, L-phenylalanine, indicating a comparable binding affinity. researchgate.net
In the context of cyclooxygenase (COX) enzymes, which are key targets in inflammation, analogues such as flurbiprofen, which contains a fluoro-phenyl group, exhibit time-dependent, functionally irreversible inhibition. acs.org This type of inhibition often follows a two-step kinetic model: an initial rapid, reversible binding followed by a slower, essentially irreversible step. acs.org The potency and selectivity of such inhibitors are often determined by the dissociation rate of the enzyme-inhibitor complex. acs.org
Furthermore, studies on α-(1′-fluoro)vinyllysine, a lysine (B10760008) analogue, have demonstrated time-dependent, irreversible inactivation of lysine decarboxylase. nih.gov Kitz-Wilson analysis of the enantiomers revealed similar inactivation parameters, with Ki values in the micromolar range and half-lives of inactivation on the order of minutes. nih.gov This highlights the potential for fluorinated amino acid analogues to act as potent enzyme inactivators.
Table 1: Kinetic Parameters of Enzyme Inhibition by Fluorinated Phenylalanine Analogues This table is interactive. Users can sort and filter the data as needed.
| Analogue | Enzyme | Inhibition Type | Ki (μM) | Reference |
|---|---|---|---|---|
| m-Fluorophenylalanine | L-Phenylalanine Ammonia-Lyase | Substrate | Similar to L-phenylalanine | researchgate.net |
| Flurbiprofen | Cyclooxygenase (COX) | Time-dependent, irreversible | - | acs.org |
| L-α-(1′-fluoro)vinyllysine | Lysine Decarboxylase | Time-dependent, irreversible | 630 ± 20 | nih.gov |
| D-α-(1′-fluoro)vinyllysine | Lysine Decarboxylase | Time-dependent, irreversible | 470 ± 30 | nih.gov |
Identification of Specific Enzyme Targets and Active Site Interactions
Identifying the specific enzyme targets of this compound and its analogues is crucial for understanding their biological effects. A primary target for many amino acid analogues are the L-type amino acid transporters (LATs), which are often upregulated in cancer cells to meet the high demand for amino acids. nih.govsnmjournals.org
Studies have shown that fluorinated phenylalanine derivatives can interact with and be transported by LAT1. nih.govnih.gov For example, 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) is incorporated into tumor cells primarily through LATs. nih.gov The α-methyl group in some analogues, such as 3-fluoro-L-α-methyl-tyrosine (FAMT), is critical for selectivity towards LAT1 over LAT2. snmjournals.org This selectivity is significant as LAT1 is more specifically upregulated in tumors compared to LAT2. snmjournals.org The interaction with LAT1 can be competitive, as demonstrated by the ability of FAMT to inhibit the uptake of L-leucine, a natural LAT1 substrate. snmjournals.org
The active site interactions of these analogues are influenced by their structural modifications. For instance, in cyclooxygenase (COX) enzymes, the introduction of substituents on the phenyl ring of inhibitors like diclofenac (B195802) is necessary for potent inhibition. acs.org Similarly, modifications to the N-substituted indole-3-acetic acid framework of indomethacin (B1671933) can lead to selective COX-2 inhibition. acs.org The binding of these inhibitors can occur within the enzyme's active site channel, blocking substrate access. muni.cz
In the case of the proteasome, a multi-catalytic enzyme complex, fluorinated phenylalanine derivatives in peptide-based inhibitors have been shown to have a profound effect on potency and selectivity. nih.gov Specifically, the incorporation of pentafluorophenylalanine at the P2 position of a peptide epoxyketone inhibitor resulted in a highly specific inhibitor of the β5 (chymotrypsin-like) subunit of the proteasome. nih.gov This highlights how fluorination can fine-tune interactions within an enzyme's active site to achieve subunit-specific inhibition.
Table 2: Enzyme Targets and Active Site Interactions of Fluorinated Phenylalanine Analogues This table is interactive. Users can sort and filter the data as needed.
| Analogue/Derivative | Enzyme/Transporter Target | Key Interaction/Finding | Reference |
|---|---|---|---|
| 4-Borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) | L-type Amino Acid Transporters (LATs) | Incorporated into tumor cells mainly via LATs. | nih.gov |
| 3-Fluoro-L-α-methyl-tyrosine (FAMT) | LAT1 | The α-methyl group confers selectivity for LAT1 over LAT2. | snmjournals.org |
| Flurbiprofen | Cyclooxygenase (COX) | Binds within the COX active site. | acs.org |
| Peptide with Pentafluorophenylalanine | Proteasome (β5 subunit) | Specific inhibition of the chymotrypsin-like activity. | nih.gov |
Cellular and Subcellular Effects in In Vitro Research Models
The cellular and subcellular effects of fluorinated phenylalanine analogues are often investigated in in vitro models, such as cancer cell lines, to elucidate their mechanisms of action. These studies provide valuable information on cellular uptake, protein incorporation, and downstream biological consequences.
In vitro studies with various tumor cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and U87 MG (glioblastoma), have demonstrated the uptake of fluorinated phenylalanine analogues. mdpi.com For example, the uptake of 3-L-[¹⁸F]fluorophenylalanine in MCF-7 and PC-3 cells was significantly higher compared to another tracer, [¹⁸F]FET. mdpi.com This uptake is often mediated by amino acid transporters like LAT1. nih.govmdpi.com The L-enantiomer of fluorinated phenylalanine is typically incorporated into proteins, reflecting its role as a surrogate for the natural amino acid, while the D-enantiomer is generally not. mdpi.com
The incorporation of fluorinated phenylalanines into proteins can enhance their stability. nih.govbeilstein-journals.org This is a significant finding as it can improve the properties of therapeutic proteins and peptide-based vaccines. nih.govbeilstein-journals.org Furthermore, the presence of these analogues can be used to probe protein structure and interactions using techniques like ¹⁹F NMR. nih.gov
Subcellularly, studies have shown that fluorinated amino acid analogues can localize to specific compartments. For instance, investigations with ¹⁹F-FBPA in tumor cells revealed a distribution throughout the cytoplasm and nucleus, with no evidence of defluorination or decomposition. nih.gov This indicates that the analogue remains intact within the cell to exert its effects. The ability to track the subcellular localization of these compounds is crucial for understanding their mechanism of action and for applications such as boron neutron capture therapy (BNCT), where precise delivery of boron to tumor cells is essential. nih.gov
Table 3: Cellular and Subcellular Effects of Fluorinated Phenylalanine Analogues in In Vitro Models This table is interactive. Users can sort and filter the data as needed.
| Analogue | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 3-L-[¹⁸F]Fluorophenylalanine | MCF-7, PC-3 | Significantly higher uptake compared to [¹⁸F]FET. | mdpi.com |
| 3-L-[¹⁸F]Fluorophenylalanine | General | Incorporation into proteins. | mdpi.com |
| 3-D-[¹⁸F]Fluorophenylalanine | General | Not incorporated into proteins. | mdpi.com |
| Fluorinated Phenylalanines | General | Increased stability of proteins upon incorporation. | nih.govbeilstein-journals.org |
| 4-Borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) | Tumor cells | Distributed in cytoplasm and nucleus; remains intact. | nih.gov |
Information on the Metabolic Fate and Biotransformation of this compound is Not Currently Available in Publicly Accessible Research
Following a comprehensive search of scientific literature and databases, detailed information regarding the metabolic fate and biotransformation pathways of the specific chemical compound this compound in research models is not available. The strict requirement to focus solely on this compound and adhere to the provided detailed outline cannot be fulfilled due to the absence of published research on its metabolic characteristics.
Searches for the metabolism, in vitro stability, degradation pathways, biotransformation in animal models, metabolite identification, involved enzyme systems, and isotope labeling studies of this compound did not yield any specific results. While there is extensive research on the metabolism of other fluorinated amino acids, such as various isomers of fluorophenylalanine and their radiolabeled counterparts used in medical imaging, this information does not pertain to the unique structure of this compound. Extrapolating data from these related but distinct molecules would not be scientifically accurate and would violate the instructions to focus exclusively on the specified compound.
Consequently, it is not possible to generate a scientifically accurate and informative article for the following outlined sections:
Metabolic Fate and Biotransformation Pathways of 3 Fluoro 4 Methyl Dl Phenylalanine in Research Models
Isotope Labeling Strategies for Metabolic Tracing and Flux Analysis
Without dedicated studies on 3-Fluoro-4-methyl-DL-phenylalanine, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Applications of 3 Fluoro 4 Methyl Dl Phenylalanine As a Biochemical Probe and Research Tool
Development of Fluorinated Amino Acid Probes for Protein Nuclear Magnetic Resonance (NMR) Spectroscopy
The fluorine-19 (¹⁹F) nucleus possesses several advantageous properties for NMR spectroscopy, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal. ucla.edud-nb.info Furthermore, the broad chemical shift range of ¹⁹F makes it highly sensitive to the local chemical environment. ucla.edu These characteristics, coupled with the scarcity of fluorine in biological systems, make fluorinated amino acids like 3-Fluoro-4-methyl-DL-phenylalanine excellent probes for protein NMR studies. ucla.eduresearchgate.netrhhz.net The incorporation of these probes can be achieved through various methods, including biosynthesis in auxotrophic E. coli strains or cell-free expression systems, and solid-phase peptide synthesis. rhhz.netfrontiersin.org
Structural and Dynamic Studies of Proteins in Solution and Solid State
The introduction of fluorinated amino acids into a protein provides a sensitive handle to investigate its structure and dynamics. In solution NMR, the ¹⁹F chemical shifts are exquisitely sensitive to conformational changes, providing insights into protein folding, stability, and dynamics. ucla.edu For instance, the incorporation of fluorinated phenylalanine analogs has been used to study the structural integrity and stability of proteins. d-nb.infonih.gov
Solid-state NMR (ssNMR) spectroscopy of proteins labeled with fluorinated amino acids offers a powerful approach to study the structure and orientation of membrane-associated peptides and proteins. d-nb.info By measuring the chemical shift anisotropies of ¹⁹F-labeled amino acids, detailed information about the alignment and mobility of peptides within a lipid bilayer can be obtained. d-nb.infonih.gov This technique is particularly valuable for characterizing the structure of membrane proteins in a near-native environment.
| Property | Advantage for NMR Spectroscopy | Reference |
| Spin | 1/2 | ucla.edu |
| Natural Abundance | 100% | ucla.edu |
| Gyromagnetic Ratio | High (second only to ¹H) | ucla.edu |
| Chemical Shift Range | Broad (>400 ppm) | ucla.edu |
| Biological Abundance | Nearly absent | ucla.edu |
Investigation of Protein-Ligand and Protein-Protein Interactions
¹⁹F NMR spectroscopy is a valuable tool for studying molecular recognition events, including protein-ligand and protein-protein interactions. ucla.edunih.gov Changes in the ¹⁹F NMR spectrum upon the addition of a binding partner can provide information on the binding affinity, kinetics, and the location of the binding site. nih.gov The minimal structural perturbation caused by the fluorine atom ensures that the observed interactions are representative of the native system. ucla.edu
Fluorinated amino acids have been successfully employed to probe protein-protein interactions. rsc.org For example, the incorporation of fluorinated phenylalanine analogs can influence and report on the interactions at protein interfaces. rsc.orgrsc.org In some cases, the introduction of fluorinated residues has been shown to enhance binding affinity. nih.gov Furthermore, ¹⁹F NMR has been utilized to study the binding of fluorinated phenylalanine analogs to receptors, providing evidence for specific interactions like cation-π interactions. nih.govnih.gov
Utilization in Photo-Crosslinking and Light-Activated Systems for Spatiotemporal Control in Research
Photo-crosslinking has become an indispensable tool for capturing transient and weak protein-protein interactions in their native cellular context. rsc.orgnih.gov Non-canonical amino acids containing photo-activatable moieties, such as aryl azides and benzophenones, can be genetically encoded into proteins. nih.govresearchgate.net Upon activation with light, these groups form highly reactive species that covalently link to nearby interacting partners. rsc.orgescholarship.org
While this compound itself is not a photo-crosslinker, the principles of incorporating non-canonical amino acids are directly applicable. Analogs of phenylalanine containing photo-reactive groups, such as p-azido-L-phenylalanine and p-benzoyl-L-phenylalanine, are widely used. nih.govresearchgate.net These photo-activatable amino acids enable researchers to map protein interaction networks with high spatiotemporal resolution, both in vitro and in living cells. rsc.orguni-hamburg.de The development of visible-light-responsive azobenzene-containing amino acids further expands the toolkit for the light-activated control of protein function. acs.org
Fluorescent Labeling Strategies for Live-Cell Imaging and Tracking in Experimental Settings
Fluorescently labeled proteins are essential for visualizing cellular processes in real-time. The incorporation of fluorescent non-canonical amino acids into proteins offers a powerful strategy for site-specific labeling, overcoming some limitations of traditional fluorescent protein fusions or chemical dye conjugation. scispace.com
While this compound is not inherently fluorescent, the methodology for incorporating it into proteins can be extended to include fluorescent amino acids. acs.orgnih.gov A variety of fluorescent amino acids with different spectral properties have been developed and incorporated into proteins, enabling applications such as Förster Resonance Energy Transfer (FRET) studies to probe protein-protein interactions and conformational changes within living cells. scispace.com
Application in Protein Engineering for Enhanced Research Utility
The incorporation of non-canonical amino acids, including fluorinated variants, is a cornerstone of modern protein engineering. nih.govnih.gov By expanding the chemical diversity of the genetic code, researchers can introduce novel functionalities into proteins, enhancing their stability, catalytic activity, and utility for various research applications. nih.govresearchgate.net
Engineering of Enzymes and Biocatalysts
Protein engineering with non-canonical amino acids has opened up new possibilities in the field of biocatalysis. acs.orgnih.govnih.govvu.nl By introducing fluorinated amino acids into enzymes, it is possible to modulate their activity, selectivity, and stability. d-nb.infonih.gov
The replacement of native amino acids with fluorinated analogs in the active site or at allosteric sites can alter substrate binding and catalytic efficiency. frontiersin.org For example, the global substitution of phenylalanine with meta-fluorophenylalanine in a catechol dioxygenase resulted in a four-fold increase in productive substrate binding. frontiersin.org Furthermore, the incorporation of fluorinated amino acids has been shown to enhance the thermal and solvent stability of enzymes, making them more robust for industrial applications. d-nb.info These engineered biocatalysts hold great promise for the development of more efficient and sustainable chemical processes. ucsb.eduacs.org
| Application Area | Key Benefit of Fluorinated Amino Acid Incorporation | Relevant Compound Types |
| NMR Spectroscopy | Sensitive probe for structure, dynamics, and interactions | This compound, other fluorinated phenylalanines and tyrosines |
| Photo-Crosslinking | Enables mapping of protein interaction networks | Phenylalanine analogs with aryl azide (B81097) or benzophenone (B1666685) moieties |
| Fluorescent Labeling | Site-specific labeling for live-cell imaging | Fluorescent amino acid analogs |
| Protein Engineering | Enhanced stability and modified function | Various fluorinated amino acids |
| Enzyme Engineering | Modulated activity, selectivity, and stability | Fluorinated phenylalanine, tyrosine, and other amino acids |
Design of Peptides with Modulated Properties for Research
The introduction of fluorinated non-canonical amino acids like this compound into peptide sequences is a key strategy for enhancing their pharmacological profiles. rsc.org Fluorination can influence peptide conformation, improve metabolic stability, and increase interactions with biological targets. beilstein-journals.orgrsc.org
The substitution of natural amino acids with fluorinated analogs can lead to several beneficial modifications:
Enhanced Stability: The presence of the C-F bond can increase a peptide's resistance to enzymatic degradation, prolonging its biological activity. beilstein-journals.org
Modulated Bioactivity: Fluorine's electron-withdrawing nature can alter the electronic properties of the amino acid's side chain, potentially leading to stronger binding interactions with target proteins. nih.gov For instance, substituting a phenylalanine in a bicyclic peptide inhibitor of coagulation factor XII with 4-fluoro-L-phenylalanine increased its inhibitory activity nearly tenfold. rsc.org
Altered Conformation: N-methylation, often used in conjunction with other modifications, can influence the peptide's backbone conformation, which in turn affects its biological properties. mdpi.com
Research has shown that the specific positioning of fluorine on the phenylalanine ring is crucial. For example, in the design of T cell receptor (TCR) ligands, placing fluorine at the 3- or 4-position of the phenylalanine ring in an antigenic peptide enhanced its binding affinity to the A6 TCR. nih.gov This enhanced affinity was primarily due to a decreased dissociation rate. nih.gov
In the development of novel therapeutics, second-generation galaxamide derivatives were synthesized by substituting leucine (B10760876) with other amino acids, including 3-Fluoro-D-phenylalanine, to explore their antitumor potential. mdpi.com This highlights the use of fluorinated phenylalanine analogs in creating libraries of peptide-based compounds for drug discovery. mdpi.com
Table 1: Impact of Fluorinated Phenylalanine Analogs on Peptide Properties
| Fluorinated Analog | Peptide System | Observed Effect | Reference |
| 4-Fluoro-L-phenylalanine | Bicyclic peptide inhibitor of coagulation factor XII | Nearly 10-fold increase in inhibitory activity | rsc.org |
| 3-Fluoro-phenylalanine | Antigenic Tax peptide for A6 T cell receptor | ~2-fold enhancement in binding affinity | nih.gov |
| 4-Fluoro-phenylalanine | Antigenic Tax peptide for A6 T cell receptor | ~3-fold enhancement in binding affinity | nih.gov |
| 3,4-Difluoro-phenylalanine | Antigenic Tax peptide for A6 T cell receptor | ~5-fold enhancement in binding affinity | nih.gov |
| 3-Fluoro-D-phenylalanine | Galaxamide derivative | Component of a library for antitumor biological evaluation | mdpi.com |
Tracer Development for In Vivo Animal Model Imaging Research
Radiolabeled amino acids, including fluorinated phenylalanine derivatives, are crucial for positron emission tomography (PET), a non-invasive imaging technique used extensively in oncology research. snmjournals.orgnih.gov These tracers target the increased rate of protein synthesis in tumor cells, allowing for their visualization and characterization. snmjournals.org The radionuclide Fluorine-18 (B77423) (¹⁸F) is often the isotope of choice due to its favorable decay properties. mdpi.com
This compound and its analogs can be labeled with ¹⁸F to create PET tracers. For example, research has been conducted on ¹⁸F-labeled 3-fluoro-L-phenylalanine ([¹⁸F]L-FPhe) and its D-enantiomer as potential tumor imaging agents. nih.govresearchgate.net These tracers are taken up by cancer cells through amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant tissues. nih.govnih.govthno.org
Preclinical studies in animal models have demonstrated the potential of these tracers. For instance, in rats with orthotopic U87 MG tumor xenografts, early uptake was significantly higher for 3-L-[¹⁸F]FPhe compared to other tracers like [¹⁸F]FET. nih.govresearchgate.net The uptake of these tracers can be quantified using the standardized uptake value (SUV), which reflects the concentration of the radiotracer in a region of interest. nih.govaacrjournals.org
The development of these tracers involves complex radiosynthesis procedures. nih.govresearchgate.netsnmjournals.org The goal is to produce the radiolabeled compound with high radiochemical yield and purity for effective in vivo studies. nih.govsnmjournals.org
Table 2: Research Findings on ¹⁸F-Labeled Phenylalanine Analogs in Animal Models
| Tracer | Animal Model | Key Finding | Reference |
| 3-L-[¹⁸F]FPhe | Rats with orthotopic U87 MG tumor xenografts | Significantly higher early tumor uptake (SUVmax: 107.6 ± 11.3) compared to 3-D-[¹⁸F]FPhe and [¹⁸F]FET | nih.govresearchgate.net |
| 3-D-[¹⁸F]FPhe | Rats with orthotopic U87 MG tumor xenografts | Lower early tumor uptake (SUVmax: 86.0 ± 4.3) compared to 3-L-[¹⁸F]FPhe | nih.govresearchgate.net |
| 3-L-[¹⁸F]FPhe | Mice with subcutaneous MCF-7 and PC-3 tumor xenografts | Significantly higher uptake in tumor cells in vitro compared to [¹⁸F]FET | nih.govresearchgate.net |
| 3-D-[¹⁸F]FPhe | Healthy rats (benserazide-treated) | Significantly higher brain uptake after 42-120 min compared to 3-L-[¹⁸F]FPhe | nih.gov |
| [¹⁸F]FDOPA | Mice with BON-1 tumor xenografts | Carbidopa pretreatment increased tumor uptake of the tracer | snmjournals.org |
These studies underscore the value of fluorinated phenylalanine analogs like this compound in advancing biomedical research, from designing more potent and stable peptides to developing more effective diagnostic tools for oncology.
Structural Activity Relationship Sar Studies and Rational Design of 3 Fluoro 4 Methyl Dl Phenylalanine Analogues
Correlating Structural Modifications with Biochemical and Biological Activities
Key structural modifications and their impact on activity include:
Fluorine Substitution: The position and number of fluorine atoms on the aromatic ring are critical. Fluorine's high electronegativity can alter the pKa of nearby functional groups and create novel electrostatic interactions, including hydrogen bonds and halogen bonds, with target proteins. For instance, fluorination can significantly influence a molecule's binding affinity and selectivity for enzymes and receptors.
Methyl Group Modification: The methyl group at the 4-position contributes to the molecule's lipophilicity, which can affect its ability to cross cell membranes. Replacing this group with other alkyl or functional groups can modulate this property and introduce new steric or electronic effects, thereby fine-tuning the analogue's pharmacological profile.
Chirality: As a DL-phenylalanine derivative, the stereochemistry at the α-carbon is a crucial determinant of biological activity. The L- and D-enantiomers often exhibit different, and sometimes opposing, effects, as one form may fit into a biological target's active site more effectively than the other.
The following table summarizes the general effects of structural modifications on the properties of 3-Fluoro-4-methyl-DL-phenylalanine analogues:
| Structural Modification | Potential Effect on Biochemical/Biological Properties |
|---|---|
| Positional Isomerism of Fluorine | Alters electronic distribution, pKa, and potential for specific interactions (e.g., hydrogen/halogen bonds), impacting target binding and selectivity. |
| Substitution of the Methyl Group | Modulates lipophilicity, membrane permeability, and steric interactions within the binding pocket. |
| Changes in Stereochemistry (L- vs. D-enantiomer) | Often leads to significant differences in biological activity due to the stereospecific nature of biological targets. |
| Modifications to the Amino Acid Backbone | Affects overall charge, polarity, and susceptibility to metabolic degradation. |
De Novo Design of Novel this compound Analogues with Tuned Properties
Leveraging the insights from SAR studies, researchers can engage in the de novo design of novel this compound analogues with specifically tailored properties. This rational design approach moves beyond trial-and-error, employing computational tools to predict the effects of structural changes before a molecule is synthesized. The goal is to optimize the compound for a particular therapeutic application by enhancing its desired characteristics while minimizing potential liabilities.
Properties that can be tuned through de novo design include:
Enhanced Target Affinity and Selectivity: By modeling the three-dimensional structure of a target protein, analogues can be designed to maximize favorable interactions within the binding site, leading to increased potency and a reduced likelihood of off-target effects.
Improved Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation by cytochrome P450 enzymes. De novo design can strategically place fluorine atoms to protect metabolically labile positions, thereby increasing the drug's half-life.
Computational Chemistry and Molecular Dynamics Simulations to Elucidate SAR
Computational chemistry and molecular dynamics (MD) simulations are indispensable for gaining a deep, atomic-level understanding of the SAR of this compound and its analogues. These methods allow researchers to visualize and analyze the complex interplay between the ligand and its biological target.
Force Field Parameter Development for Fluorinated Amino Acids
A significant hurdle in accurately modeling fluorinated molecules is the development of appropriate force field parameters. Standard force fields may not adequately capture the unique electronic properties of fluorine, such as its high electronegativity and the polarity of the C-F bond. Consequently, specialized parameters for fluorinated amino acids have been developed and validated to ensure the reliability of computational simulations. These parameters are essential for accurately modeling electrostatic interactions, van der Waals forces, and the conformational preferences of fluorinated compounds.
Docking and Binding Affinity Predictions in Research Models
Molecular docking is a computational technique that predicts the preferred orientation of a molecule within the binding site of a target protein. This method is extensively used to screen virtual libraries of this compound analogues and estimate their binding affinities. The process involves generating a score that reflects the strength of the predicted interaction, allowing for the prioritization of candidates for synthesis and experimental validation.
Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-protein complex. These simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.
The following table outlines the roles of different computational methods in SAR studies of this compound analogues:
| Computational Method | Application in SAR Studies |
|---|---|
| Force Field Parameter Development | Ensures accurate representation of the unique properties of fluorine in simulations. |
| Molecular Docking | Predicts binding poses and affinities of analogues, enabling virtual screening. |
| Molecular Dynamics (MD) Simulations | Provides a dynamic view of ligand-protein interactions, assesses binding stability, and refines binding affinity predictions. |
Advanced Analytical Techniques for Characterization and Quantification of 3 Fluoro 4 Methyl Dl Phenylalanine in Research Matrices
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are fundamental techniques for the separation, identification, and quantification of 3-Fluoro-4-methyl-DL-phenylalanine. These methods offer high resolution and sensitivity, making them indispensable in research settings.
Reversed-phase HPLC is a commonly employed method for the analysis of aromatic amino acids. researchgate.net A simple HPLC/UV method can be utilized for the separation of aromatic amino acids like tyrosine, phenylalanine, and tryptophan without the need for derivatization. researchgate.net For calibration in such analyses, internal standards like 4-fluoro-DL-phenylalanine are often used. researchgate.net The detection limit for phenylalanine using this approach is estimated to be around 0.05 µM. researchgate.net
UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. An analytical platform combining UPLC with tandem mass spectrometry (UPLC-MS/MS) has been developed for targeted amino acid analysis. This method allows for the analysis of numerous metabolites, including proteinogenic amino acids, within a short timeframe of 10 minutes and with detection limits reaching the attomole level. researchgate.net
Chiral Separation Techniques for Enantiomers
Since this compound is a racemic mixture, separating its D- and L-enantiomers is crucial for studying their distinct biological activities. Chiral separation can be achieved using several HPLC-based approaches.
One common strategy is the use of chiral stationary phases (CSPs) . Pirkle-type CSPs, for instance, have been successfully used for the enantiomeric separation of D,L-amino acids after derivatization with fluorogenic reagents. nih.gov The separation mechanism on these columns involves π-π interactions between the aromatic moiety of the analyte and the stationary phase. nih.gov Another type of CSP, the norvancomycin-bonded chiral stationary phase, has also been shown to be effective for the enantioseparation of various chiral compounds, including amino acid derivatives. researchgate.net
An alternative to CSPs is the use of chiral mobile phase additives . For example, β-cyclodextrin can be added to the mobile phase to achieve chiral resolution on a standard C18 column. researchgate.net
A third approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), an advanced version of Marfey's reagent, are used to create diastereomeric derivatives of amino acids that can be resolved by reversed-phase HPLC. nih.govmdpi.com
The table below summarizes various chiral separation techniques applicable to amino acids.
| Technique | Principle | Example Stationary Phase/Reagent | Reference |
| Chiral Stationary Phase (CSP) | Enantiomers interact differently with a chiral selector immobilized on the stationary phase. | Pirkle-type columns, Norvancomycin-bonded columns | nih.govresearchgate.net |
| Chiral Mobile Phase Additive | A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers. | β-cyclodextrin | researchgate.net |
| Pre-column Derivatization | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) | nih.govmdpi.com |
Derivatization and Detection Strategies (UV, Fluorescence, Electrochemical)
To enhance the sensitivity and selectivity of detection, especially for trace-level analysis, derivatization of this compound is often necessary. The choice of derivatization reagent depends on the detection method employed.
UV Detection: Many derivatizing agents introduce a chromophore into the analyte molecule, increasing its UV absorbance and thus lowering the detection limit. While direct UV detection is possible for aromatic amino acids, derivatization can significantly improve sensitivity. researchgate.net
Fluorescence Detection: For highly sensitive analysis, fluorescent derivatizing agents are used. These reagents react with the amino group of the amino acid to form a highly fluorescent product. Common derivatizing agents for fluorescence detection include:
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent reacts with primary and secondary amines to yield fluorescent derivatives that can be detected with high sensitivity. nih.govresearchgate.netresearchgate.net The derivatization with NBD-F allows for the determination of D-amino acids in biological samples like serum and brain homogenates. nih.gov
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): FMOC-Cl is another popular reagent that provides fluorescent derivatives, enhancing both detection and enantioseparation. d-nb.info
o-phthaldialdehyde (OPA): OPA reacts with primary amino acids in the presence of a thiol to form intensely fluorescent isoindole derivatives. myfoodresearch.com
The following table details common derivatization reagents and their detection methods.
| Derivatizing Agent | Detection Method | Key Features | Reference |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescence | High sensitivity, reacts with primary and secondary amines. | nih.govresearchgate.netresearchgate.net |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Fluorescence | Enhances fluorescence and can improve chiral separation. | d-nb.info |
| o-phthaldialdehyde (OPA) | Fluorescence | Reacts with primary amino acids to form highly fluorescent adducts. | myfoodresearch.com |
Electrochemical Detection: Electrochemical sensors offer another sensitive detection method for amino acids. These sensors can be based on the electrochemical oxidation of the analyte at a modified electrode surface. For instance, electrodes modified with conducting polymers or carbon nanotubes have been developed for the determination of phenylalanine. nih.govresearchgate.net While specific methods for this compound are not detailed, the principles of electrochemical detection of phenylalanine are applicable. nih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC or UPLC (LC-MS), is a powerful tool for the definitive identification and accurate quantification of this compound. Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte.
LC-MS/MS is frequently used for the analysis of amino acids in complex biological matrices. The use of derivatizing reagents compatible with MS, such as L-FDLA, is beneficial for amino acid metabolomics. mdpi.com High-resolution mass spectrometry can provide exact mass data, which aids in the confirmation of elemental composition. For example, a compound with the exact mass of 729.29999, corresponding to the chemical formula C42H39F2N6O4, was uniquely detected in cultures fed with 4-fluoro-phenylalanine. rsc.org
Quantitative Bioanalytical Method Validation for Research Samples
For quantitative analysis in research samples, it is essential to validate the bioanalytical method to ensure its reliability. This validation process typically involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
For instance, in the chiral separation of amino acid derivatives, linearity with a high regression coefficient (R2 > 0.99) is a key validation parameter. researchgate.net In a study on the enantioselective analysis of amino acids, the repeatability for peak height and electrophoretic mobility showed relative standard deviations (RSDs) of less than 7.0% and 0.6%, respectively, demonstrating good precision. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of this compound. ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, while ¹⁹F NMR is particularly useful for fluorinated compounds.
For a related compound, α-fluoromethyl-DL-phenylalanine hydrochloride salt, the ¹H NMR spectrum in CD₃OD showed signals in the aromatic region (δ 7.24–7.40 ppm) and for the protons adjacent to the fluorine and amino groups. nih.gov The purity of compounds can also be assessed by the absence of impurity signals in the NMR spectrum.
Radiometric Assays for Tracer-Based Studies
Radiolabeling this compound with a positron-emitting isotope, such as ¹⁸F, allows for its use as a tracer in positron emission tomography (PET) studies. These radiometric assays are crucial for investigating the in vivo distribution and uptake of the compound in various tissues, particularly in the context of tumor imaging.
The synthesis of radiolabeled amino acids like [¹⁸F]FMePhe (α-[¹⁸F]fluoromethyl phenylalanine) involves nucleophilic [¹⁸F]fluorination. nih.gov The radiochemical purity and yield are determined using techniques like radiometric thin-layer chromatography (radio-TLC) and radio-HPLC. nih.gov For example, the direct radiofluorination of L-phenylalanine with [¹⁸F]F₂ or [¹⁸F]AcOF has been reported for the synthesis of [¹⁸F]FPhe. beilstein-journals.org
These advanced analytical techniques provide a comprehensive toolkit for researchers to characterize, quantify, and study the behavior of this compound in various research settings, from in vitro assays to in vivo imaging studies.
Future Research Directions and Emerging Paradigms for 3 Fluoro 4 Methyl Dl Phenylalanine
Exploration of Unconventional Synthetic Routes and Biocatalytic Pathways
The development of efficient and novel synthetic methods is paramount for the widespread availability and application of 3-Fluoro-4-methyl-DL-phenylalanine. While traditional chemical syntheses exist, future research is increasingly focused on more sustainable and selective approaches.
Biocatalytic pathways present a particularly promising avenue for the synthesis of chiral amino acids. mdpi.com The use of enzymes, such as phenylalanine ammonia-lyases (PALs) and aminomutases, offers the potential for highly stereoselective synthesis of specific enantiomers of this compound. rug.nlacs.org PALs, for example, can catalyze the addition of ammonia (B1221849) to substituted cinnamic acid derivatives, providing a direct route to various aryl-substituted amino acids. rug.nl Directed evolution and protein engineering techniques can be employed to tailor the substrate specificity and catalytic efficiency of these enzymes for the production of this specific fluorinated and methylated phenylalanine analog. mdpi.comacs.org
Discovery of Novel Biological Targets and Underexplored Mechanistic Pathways
The biological activity of this compound is an area ripe for investigation. The presence of the fluorine atom can significantly alter the compound's electronic properties, pKa, and metabolic stability, potentially leading to novel interactions with biological macromolecules. beilstein-journals.org
A primary area of interest is its potential as an inhibitor of specific enzymes or as a modulator of protein-protein interactions. beilstein-journals.org The structural similarity to phenylalanine suggests that it could be a substrate or inhibitor for enzymes involved in phenylalanine metabolism or for amino acid transporters. nih.govnih.gov In particular, the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, is a key target for amino acid-based positron emission tomography (PET) tracers. nih.govmdpi.comsnmjournals.org Investigating the interaction of this compound with LAT1 and other transporters like ASCT2 could reveal its potential for tumor imaging and therapy. nih.gov
Furthermore, exploring its incorporation into proteins could lead to the development of novel therapeutic proteins with enhanced stability or altered function. beilstein-journals.orgmdpi.com The mechanistic pathways through which this compound exerts its biological effects are largely unknown and warrant detailed investigation.
Integration with Systems Biology and Proteomics Approaches
To gain a comprehensive understanding of the biological effects of this compound, its study must be integrated with systems-level approaches. Systems biology and proteomics can provide a global view of the cellular response to this compound. acs.orgbiorxiv.org
By treating cells or organisms with this compound and subsequently analyzing changes in the proteome, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide clues about the compound's mechanism of action and potential off-target effects. For instance, a "fluorous proteomics" approach, which utilizes strong fluorous-fluorous interactions for affinity purification, could be adapted to identify proteins that interact with this fluorinated amino acid. unimi.it
Development of Multi-Modal Probes and Advanced Imaging Agents for Preclinical Research
The fluorine atom in this compound makes it an ideal candidate for the development of ¹⁹F-based imaging probes. ¹⁹F Magnetic Resonance Imaging (MRI) is a powerful technique that offers high specificity, as there is no endogenous ¹⁹F signal in the body.
By incorporating a radioactive isotope, such as ¹⁸F, this compound can be transformed into a PET tracer for in vivo imaging. nih.gov The development of radiolabeled versions of this compound could enable the visualization and quantification of its uptake in various tissues, particularly in tumors that overexpress amino acid transporters. nih.govfrontiersin.org The synthesis of such tracers often involves nucleophilic fluorination reactions. researchgate.netnih.gov
The combination of ¹⁹F MRI and PET would create a powerful multi-modal imaging agent, allowing for both high-resolution anatomical imaging and sensitive functional imaging. This could be invaluable for preclinical research, enabling detailed studies of the compound's biodistribution, target engagement, and therapeutic efficacy.
Overcoming Challenges in Efficient and Specific Incorporation into Complex Biological Systems
A significant challenge in the application of unnatural amino acids like this compound is their efficient and specific incorporation into proteins in living organisms. acs.org This often requires the engineering of orthogonal tRNA/aminoacyl-tRNA synthetase pairs that can recognize the unnatural amino acid and incorporate it at a specific site in a protein in response to a nonsense or frameshift codon. acs.orgresearchgate.net
Future research will need to focus on developing robust and versatile systems for the genetic incorporation of this compound. This includes engineering synthetases with high specificity for this particular analog to avoid misincorporation of other amino acids. acs.org The toxicity of the fluorinated amino acid and its potential to be metabolized by endogenous enzymes are also critical considerations that need to be addressed. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Fluoro-4-methyl-DL-phenylalanine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves halogenation and alkylation of phenylalanine derivatives. For example, fluorine and methyl groups can be introduced via electrophilic substitution or catalytic cross-coupling reactions. Reaction parameters (e.g., temperature, catalyst choice, and solvent systems) critically affect selectivity and purity. Halogenation under controlled pH (e.g., Na₂CO₃ in dioxane/water mixtures) minimizes side reactions . Post-synthesis purification via HPLC or recrystallization ensures ≥95% purity, as noted in technical specifications .
Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity by identifying fluorine and methyl substituents. Purity is validated via reverse-phase HPLC (e.g., C18 columns with UV detection at 254 nm). Comparative spectral databases (e.g., PubChem) and isotopic labeling analysis help resolve ambiguities .
Q. What are the solubility profiles of this compound in common solvents, and how do these impact experimental design?
- Methodology : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility is pH-dependent; basic conditions enhance solubility via deprotonation. For biological assays, co-solvents like DMSO (≤1% v/v) are recommended to avoid denaturation of target proteins .
Advanced Research Questions
Q. How does the 3-fluoro and 4-methyl substitution pattern influence enzymatic interactions compared to other fluorinated phenylalanine derivatives?
- Methodology : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, while the methyl group introduces steric effects. Comparative studies with analogs (e.g., 4-Fluoro-DL-phenylglycine) using molecular docking and kinetic assays reveal differences in inhibition constants (Kᵢ) and binding modes .
Q. What strategies resolve contradictions between computational predictions and experimental data on the biological activity of this compound?
- Methodology : Cross-validate using orthogonal assays (e.g., surface plasmon resonance and isothermal titration calorimetry). Re-evaluate computational models with corrected stereochemical parameters (DL vs. L/D forms) and validate via isotopic tracer studies (e.g., ¹⁹F-NMR) .
Q. In radiopharmaceutical applications, what radiolabeling methods are suitable for this compound, and how does its stability impact imaging studies?
- Methodology : Fluorine-18 labeling via nucleophilic aromatic substitution enables positron emission tomography (PET) imaging. Stability under physiological conditions is assessed using plasma incubation assays; rapid degradation necessitates formulation with stabilizers (e.g., ascorbic acid) .
Q. What experimental approaches are recommended for comparative pharmacokinetic studies of this compound and its structural analogs?
- Methodology : Conduct in vitro metabolic stability assays (e.g., liver microsomes) and in vivo PK studies in rodent models. Compare parameters like half-life (t½) and bioavailability with analogs (e.g., 3-Chloro-4-fluoro-DL-phenylalanine) to quantify substituent effects .
Q. How can enantiomeric resolution of this compound be achieved, and which chiral separation techniques yield optimal results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
